molecular formula C5H8F3NO2 B13624157 (3,3,3-Trifluoropropyl)glycine

(3,3,3-Trifluoropropyl)glycine

Cat. No.: B13624157
M. Wt: 171.12 g/mol
InChI Key: KCQRFKWRWFPJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,3,3-trifluoropropyl)amino]acetic acid is a chemical compound with the molecular formula C5H8F3NO2. It is known for its unique structure, which includes a trifluoropropyl group attached to an aminoacetic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3,3-trifluoropropyl)amino]acetic acid typically involves the reaction of 3,3,3-trifluoropropylamine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of 2-[(3,3,3-trifluoropropyl)amino]acetic acid may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored for completion, and the product is isolated using techniques such as distillation or extraction. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,3,3-trifluoropropyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,3,3-trifluoropropyl)amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,3,3-trifluoropropyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,3,3-trifluoropropyl)amino]propanoic acid
  • 2-[(3,3,3-trifluoropropyl)amino]butanoic acid
  • 2-[(3,3,3-trifluoropropyl)amino]pentanoic acid

Uniqueness

2-[(3,3,3-trifluoropropyl)amino]acetic acid is unique due to its specific trifluoropropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C5H8F3NO2

Molecular Weight

171.12 g/mol

IUPAC Name

2-(3,3,3-trifluoropropylamino)acetic acid

InChI

InChI=1S/C5H8F3NO2/c6-5(7,8)1-2-9-3-4(10)11/h9H,1-3H2,(H,10,11)

InChI Key

KCQRFKWRWFPJPB-UHFFFAOYSA-N

Canonical SMILES

C(CNCC(=O)O)C(F)(F)F

Origin of Product

United States

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